molecular formula C33H30O6 B1649317 Dracoflavan C2 CAS No. 194794-50-8

Dracoflavan C2

Cat. No. B1649317
M. Wt: 522.6 g/mol
InChI Key: ZFQBRLKTMULEGI-UCSIYHMKSA-N
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Description

Dracoflavan C2 is a compound with the molecular formula C33H30O6 . It is one of the constituents of Dragon’s Blood, a resin produced by plants of the genus Daemonorops .


Synthesis Analysis

The structure and stereochemistry of Dracoflavan C2 were established by chemical degradation and extensive NMR analysis . The mechanism of formation common to other constituents of the resin involves oxidation of a 6-methylflavan to a quinonemethide, followed by coupling with another flavan moiety .


Molecular Structure Analysis

The molecular structure of Dracoflavan C2 is characterized by a complex arrangement of atoms and bonds. The IUPAC name for Dracoflavan C2 is (1S,5S,13R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol .


Chemical Reactions Analysis

The formation of Dracoflavan C2 involves the oxidation of a 6-methylflavan to a quinonemethide, followed by coupling with another flavan moiety .


Physical And Chemical Properties Analysis

Dracoflavan C2 has a molecular weight of 522.6 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . The compound also has a Rotatable Bond Count of 4 .

Scientific Research Applications

Phytochemical Properties and Biofilm Assessment

Dracoflavan C2, derived from "dragon's blood tree" (Dracaena draco L. ssp. draco), has been studied for its phytochemical properties and potential anti-staphylococcal biofilm activities. An investigation into the acetonic extracts of its red resin revealed flavonoids including flavans, homoisoflavans, and homoisoflavanones. Although these extracts showed limited activity against free-living forms of staphylococci, they demonstrated significant effectiveness in preventing biofilm formation by Staphylococcus aureus at certain concentrations (Stefano, Pitonzo, & Schillaci, 2014).

Flavonoid Diversity and Cytotoxicity

The diversity of flavonoids in Daemonorops draco, including Dracoflavan C2, has been extensively studied. New flavonoids, including dimeric proanthocyanidins, flavans, and arylbenzofurans, were identified. These compounds were evaluated for their cytotoxicity against the HepG2 cell line, with some exhibiting modest cytotoxic activity (Wang et al., 2020).

Selective Inhibition of Enzymes

Research has indicated that Dracoflavan C2 acts as a selective noncompetitive inhibitor of α-amylase. This compound was identified as effective in inhibiting pancreatic α-amylase, with distinct kinetic properties and selectivity towards different α-amylases. The phenolic group on the A-ring of Dracoflavan C2 was found to be key for its activity (Toh et al., 2015).

Rapid Flavonoid-Focused Sub-Chemome Characterization

The chemical composition of flavonoids in Draconis Sanguis, including Dracoflavan C2, was characterized using advanced techniques like ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry. This study provided insights into the complex flavonoid composition of Draconis Sanguis, contributing to a better understanding of its pharmacological potential (Zhao et al., 2023).

Biomimetic Synthesis and Biological Origin

The biomimetic synthesis of complex flavonoids from Daemonorops "Dragon's Blood," including Dracoflavan C2, has been explored to understand their relative configurations and biogenesis. This research highlights the significance of biomimetic synthesis in elucidating the natural origin and properties of such complex flavonoids (Schmid & Trauner, 2017).

New Flavans and Structural Analysis

The discovery of new flavans in dragon's blood from Daemonorops draco, including Dracoflavan C2, has contributed to the understanding offlavan structure and biogenetic pathways. These studies using NMR spectroscopy have shed light on the molecular structures and potential therapeutic applications of these flavans, which are unique to D. draco (Hao et al., 2015).

Antiproliferative Activity of Flavonoids

Investigations into the antiproliferative activity of flavonoids, including Dracoflavan C2, have shown their potential in cancer treatment. The sequential methoxylation state of the flavonoid structure was found to influence this activity, offering insights into their application in medicinal chemistry and oncology (Moghaddam et al., 2012).

Anti-inflammatory, Pro-proliferative, and Antimicrobial Potentials

The compounds isolated from Daemonorops draco, including Dracoflavan C2, exhibit significant anti-inflammatory, pro-proliferative, and antimicrobial activities. This research underscores the potential of these compounds in wound healing and infection control (Ticona et al., 2020).

Stereochemistry and Biological Activity

The stereochemistry of flavonoidal alkaloids from Dracocephalum rupestre has been explored, providing valuable information on their biological activities and potential therapeutic applications. Understanding the stereochemistry of these compounds, including Dracoflavan C2, is crucial for their effective use in pharmacology (Ren et al., 2008).

Antioxidative and Anti-inflammatory Effects

Dracoflavan C2 and related compounds from Draconis Resina have shown antioxidative and anti-inflammatory effects in studies involving mouse macrophage cells. These findings support the traditional use of these compounds in various medical applications, especially in treating chronic inflammatory diseases (Yi et al., 2008).

properties

IUPAC Name

(1S,5S,13R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30O6/c1-19-24(34)16-27-29(31(19)36-3)23-18-33(38-27,21-12-8-5-9-13-21)39-28-17-26(35-2)22-14-15-25(37-32(22)30(23)28)20-10-6-4-7-11-20/h4-13,16-17,23,25,34H,14-15,18H2,1-3H3/t23-,25-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQBRLKTMULEGI-UCSIYHMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1O)OC3(CC2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)C7=CC=CC=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1O)O[C@@]3(C[C@@H]2C4=C5C(=C(C=C4O3)OC)CC[C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dracoflavan C2

CAS RN

194794-50-8
Record name Dracoflavan C2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194794508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Schmid, D Trauner - Angewandte Chemie International …, 2017 - Wiley Online Library
… Closure of the acetal would then afford dracoflavan C2 (10 b). The analogous reaction of 12 b (not shown) would yield dracoflavan C1 (10 a). Alternatively, enol ether 12 a could react …
Number of citations: 33 onlinelibrary.wiley.com
WT Wahyuni, LK Darusman, AH Wigena - … OF PROCEEDING OF, 2010 - core.ac.uk
Optimization of extraction solvent combination was conducted to obtained informative profile of chemical constituent from Phyllanthus niruri. Simplex centroid with axial design applied …
Number of citations: 0 core.ac.uk
M Schmid, D Trauner - Angewandte Chemie, 2017 - Wiley Online Library
Dragonbloodin A1 und A2 sind ein Paar komplexer Flavonoidtrimere, die aus der Palmenart Daemonorops draco isoliert wurden. Wir präsentieren hier eine kurze Synthese, die ihre …
Number of citations: 7 onlinelibrary.wiley.com
王爽, 吴沁, 林俊洁, 杨丽娟, 黄超 - 云南大学学报(自然科学版), 2021 - yndxxb.ynu.edu.cn
: 报道了一种微波辅助一锅绿色高效构筑复杂多环化合物—2, 8-二氧双环[3.3. 1] 壬烷衍生物的方法. 以2-羟基查尔酮和2-羟基-1, 4-萘醌为原料, 在无催化剂微波辐射促进下, 经迈克尔加成/脱水/…
Number of citations: 2 www.yndxxb.ynu.edu.cn

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